molecular formula C19H20N2O3S2 B11651324 (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one

(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one

Katalognummer: B11651324
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: IWYLPXNBDRALDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique thiazolidinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of a butyl-substituted thioamide with a phenyl isocyanate to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also involve rigorous purification steps to ensure the compound’s purity and consistency for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylimino and phenylsulfonyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-2-one
  • (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-one

Uniqueness

Compared to similar compounds, (2E)-5-butyl-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenylimino and phenylsulfonyl groups can significantly affect the compound’s interaction with molecular targets, making it a unique candidate for various applications .

Eigenschaften

Molekularformel

C19H20N2O3S2

Molekulargewicht

388.5 g/mol

IUPAC-Name

3-(benzenesulfonyl)-5-butyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2O3S2/c1-2-3-14-17-18(22)21(26(23,24)16-12-8-5-9-13-16)19(25-17)20-15-10-6-4-7-11-15/h4-13,17H,2-3,14H2,1H3

InChI-Schlüssel

IWYLPXNBDRALDH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.